![molecular formula C45H74O12 B010920 21-Hydroxyoligomycin A CAS No. 102042-09-1](/img/structure/B10920.png)
21-Hydroxyoligomycin A
Overview
Description
21-Hydroxyoligomycin A is a bioactive compound with intriguing properties. Originally considered a nemadectin compound, it stands apart due to its distinct structure and separate synthesis pathway from the nemadectins. This compound has been associated with nematocidal, antifungal, and antitumor effects .
Molecular Structure Analysis
The molecular structure of 21-Hydroxyoligomycin A reveals its complexity. It is crucial to understand the arrangement of atoms, functional groups, and stereochemistry. Detailed spectroscopic analyses, including 1H NMR and 13C NMR , have provided insights into its chemical environment .
Scientific Research Applications
Cancer Research
21-Hydroxyoligomycin A has been identified as a potential anti-cancer agent . It has a more selective action against mammalian tumor cell lines than Oligomycin A . It can inhibit K-Ras plasma membrane localization, which is a key factor in the development of many types of cancer .
Antifungal Research
21-Hydroxyoligomycin A exhibits weak antifungal activity . While it’s not the most potent antifungal agent, it could potentially be used in combination with other treatments to combat fungal infections .
Nematocidal Research
This compound has been described to demonstrate nematocidal effects . However, the specific methods of application and the outcomes of these applications are not well-documented in the literature .
Microbiology
21-Hydroxyoligomycin A is an oligomycin antibiotic co-isolated with nemadectins from the thermotolerant Streptomyces soil isolate S451 . It’s structurally distinct and synthesized by a separate pathway from the nemadectins .
Cell Biology
While not directly linked to 21-Hydroxyoligomycin A, research in cell biology often involves the use of similar compounds to study cellular processes . However, the specific applications of 21-Hydroxyoligomycin A in this field are not well-documented.
Biochemistry
The structure and absolute stereochemistry of 21-Hydroxyoligomycin A have been established , which is crucial for understanding its interactions with biological systems. However, specific applications in biochemistry are not well-documented.
properties
IUPAC Name |
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14R,15R,16S,18E,20E,22R,25R,27S,28R,29S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+/t24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34?,35-,36-,38+,40+,41+,42-,44-,45+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVGLVGTMYJVOI-KATCRKEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1/C=C/C=C/C[C@@H]([C@H]([C@@](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](/C=C/C(=O)O[C@H]2[C@H]([C@@H](CC1O)O[C@]3([C@@H]2C)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)C)O)C)C)O)C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Hydroxyoligomycin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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